molecular formula C11H20N2OS B14911837 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol

2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol

Cat. No.: B14911837
M. Wt: 228.36 g/mol
InChI Key: QSBICLWFPXQCDW-UHFFFAOYSA-N
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Description

2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol typically involves multi-step organic reactions. One common method involves the alkylation of a thiazole derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using techniques like recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol is unique due to its specific structure, which combines a thiazole ring with a butanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H20N2OS

Molecular Weight

228.36 g/mol

IUPAC Name

2-methyl-4-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butan-2-ol

InChI

InChI=1S/C11H20N2OS/c1-9-12-10(8-15-9)7-13(4)6-5-11(2,3)14/h8,14H,5-7H2,1-4H3

InChI Key

QSBICLWFPXQCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN(C)CCC(C)(C)O

Origin of Product

United States

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